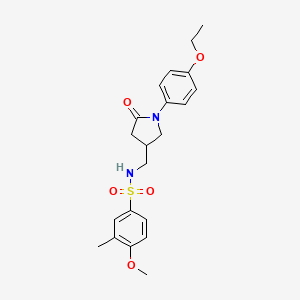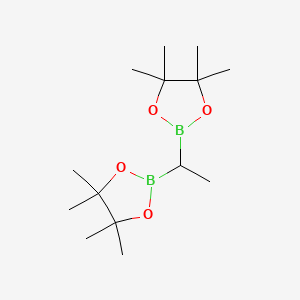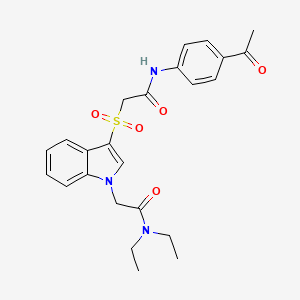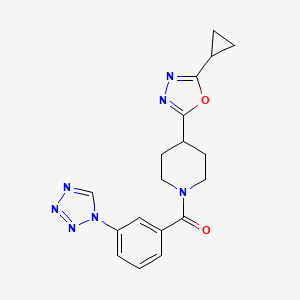![molecular formula C25H26N4O3S2 B2632283 N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1251584-12-9](/img/no-structure.png)
N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C25H26N4O3S2 and its molecular weight is 494.63. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biocidal Properties : A study by Youssef et al. (2011) explored the preparation of related compounds and tested their biological activity against various bacteria and fungi. Some of these compounds exhibited excellent biocidal properties (Youssef et al., 2011).
cGMP Phosphodiesterase Inhibition : Research by Dumaitre and Dodic (1996) described a series of similar compounds as specific inhibitors of cGMP-specific (type V) phosphodiesterase. These compounds showed enzymatic and cellular activity and potential antihypertensive activity in vivo (Dumaitre & Dodic, 1996).
PET Imaging Applications : Dollé et al. (2008) synthesized compounds within this series as selective ligands of the translocator protein (18 kDa) for imaging using positron emission tomography (PET) (Dollé et al., 2008).
Antitumor Activity : A study by Gomha et al. (2017) reported the synthesis of a novel compound with structural similarities, demonstrating high potency against human lung and hepatocellular carcinoma cell lines (Gomha, Muhammad, & Edrees, 2017).
Antiasthma Potential : Medwid et al. (1990) found that compounds in this category were active as mediator release inhibitors, indicating potential use as antiasthma agents (Medwid et al., 1990).
Insecticidal Properties : Fadda et al. (2017) synthesized novel heterocycles incorporating a thiadiazole moiety and evaluated them as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Supramolecular Chemistry : Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated their use in supramolecular assemblies, highlighting their potential in material science (Fonari et al., 2004).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide involves the condensation of 2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetic acid with 2-ethyl-6-methylaniline, followed by acetylation of the resulting amide with acetic anhydride.", "Starting Materials": [ "2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetic acid", "2-ethyl-6-methylaniline", "Acetic anhydride", "Triethylamine", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diisopropylethylamine (DIPEA)", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Methanol", "Ethyl acetate", "Sodium bicarbonate" ], "Reaction": [ "To a solution of 2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetic acid (1.0 equiv) in DMF, add DIPEA (1.2 equiv) and DCC (1.2 equiv) and stir for 1 hour at room temperature to activate the carboxylic acid.", "Add 2-ethyl-6-methylaniline (1.2 equiv) to the activated carboxylic acid solution and stir for 24 hours at room temperature to allow for the condensation reaction to occur.", "Filter the resulting solid and wash with DCM to obtain the crude product.", "Dissolve the crude product in a mixture of methanol and DCM and add sodium bicarbonate to neutralize the solution.", "Extract the product with DCM and wash with water and brine.", "Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the crude amide.", "Dissolve the crude amide in DCM and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv) to the solution.", "Stir the solution for 24 hours at room temperature to allow for the acetylation reaction to occur.", "Wash the resulting solid with ethyl acetate and dry under vacuum to obtain the final product." ] } | |
CAS-Nummer |
1251584-12-9 |
Produktname |
N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide |
Molekularformel |
C25H26N4O3S2 |
Molekulargewicht |
494.63 |
IUPAC-Name |
N-(2-ethyl-6-methylphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C25H26N4O3S2/c1-5-17-9-7-8-16(4)20(17)26-19(30)14-28-22-21(34-24(27-22)33-6-2)23(31)29(25(28)32)18-12-10-15(3)11-13-18/h7-13H,5-6,14H2,1-4H3,(H,26,30) |
InChI-Schlüssel |
HOQPQMLROYLEQC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)SC(=N3)SCC)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2632204.png)



![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2632210.png)


![Methyl 2-{[(2-chlorophenyl)methylene]amino}-2-phenylacetate](/img/structure/B2632216.png)
![3-[Cyclopropyl({[(2,6-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B2632217.png)


